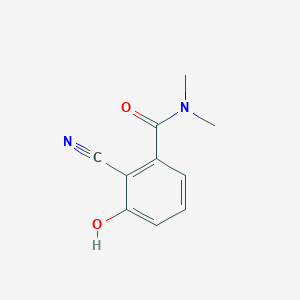

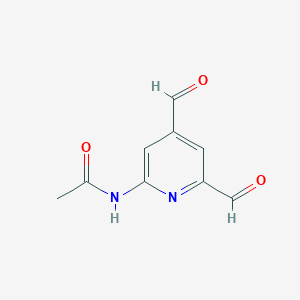

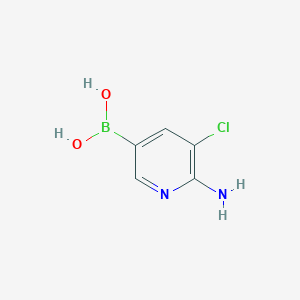

![molecular formula C40H42O12 B14852660 3,4-Bis[[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one](/img/structure/B14852660.png)

3,4-Bis[[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lappaol F is a novel anticancer agent isolated from the plant Arctium lappa LThis compound has shown significant potential in inhibiting cancer cell growth and inducing cell cycle arrest in various human cancer cell lines . Lappaol F is a lignan, a type of polyphenolic compound, which has been extensively studied for its therapeutic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lappaol F is primarily isolated from the seeds of Arctium lappa L. using bioactivity-guided isolation and fractionation techniques . The seeds are extracted with ethanol, and the extract is then subjected to various chromatographic techniques to isolate Lappaol F along with other lignans such as Lappaol A, Lappaol C, and arctigenin .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of Lappaol F. Most of the available data focuses on its extraction from natural sources. advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future.

Analyse Des Réactions Chimiques

Types of Reactions: Lappaol F undergoes various chemical reactions, including:

Oxidation: Lappaol F can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert Lappaol F into its reduced forms, which may have different biological activities.

Substitution: Lappaol F can undergo substitution reactions where functional groups are replaced by other groups, potentially altering its biological properties.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various reduced lignans.

Applications De Recherche Scientifique

Lappaol F has been extensively studied for its anticancer properties. It has shown the ability to inhibit cancer cell growth, induce cell cycle arrest, and promote apoptosis in various cancer cell lines . Additionally, Lappaol F has minimal cytotoxic effects on non-tumorigenic cells, making it a promising candidate for cancer therapy .

Chemistry: As a model compound for studying lignan chemistry and reactivity.

Biology: Investigating its effects on cell cycle regulation and apoptosis.

Medicine: Developing new therapeutic agents for cancer treatment.

Industry: Potential use in the development of natural product-based pharmaceuticals.

Mécanisme D'action

Lappaol F exerts its anticancer effects by inducing cell cycle arrest at the G1 and G2 phases and promoting apoptosis . It achieves this by modulating the expression and function of key cell cycle regulators such as p21, p27, cyclin B1, and cyclin-dependent kinase 1 (CDK1) . Additionally, Lappaol F has been shown to inhibit the Yes-associated protein (YAP) at both the transcriptional and post-translational levels, further contributing to its anticancer activity .

Comparaison Avec Des Composés Similaires

- Lappaol A

- Lappaol C

- Arctigenin

Lappaol F stands out due to its strong growth inhibitory effects on tumor cells and minimal cytotoxic effects on non-tumorigenic cells . This makes it a particularly promising candidate for further development as an anticancer therapeutic.

Propriétés

Formule moléculaire |

C40H42O12 |

|---|---|

Poids moléculaire |

714.8 g/mol |

Nom IUPAC |

3,4-bis[[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one |

InChI |

InChI=1S/C40H42O12/c1-46-32-15-22(5-7-30(32)43)36-28(17-41)26-11-20(13-34(48-3)38(26)51-36)9-24-19-50-40(45)25(24)10-21-12-27-29(18-42)37(52-39(27)35(14-21)49-4)23-6-8-31(44)33(16-23)47-2/h5-8,11-16,24-25,28-29,36-37,41-44H,9-10,17-19H2,1-4H3 |

Clé InChI |

YXNKOCZXAVTXTG-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)CC4COC(=O)C4CC5=CC6=C(C(=C5)OC)OC(C6CO)C7=CC(=C(C=C7)O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

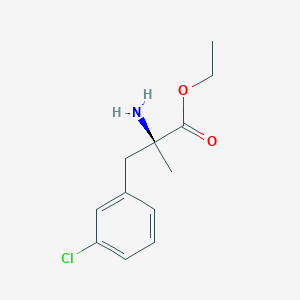

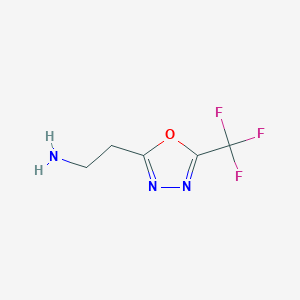

![(2S)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B14852613.png)

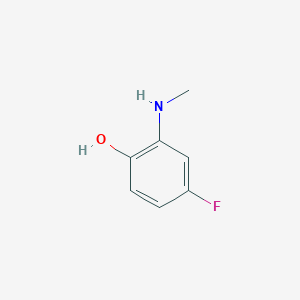

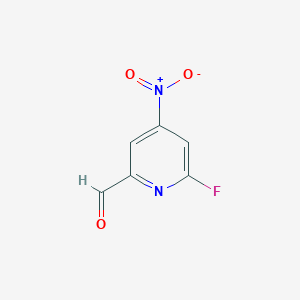

![N-[4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B14852622.png)